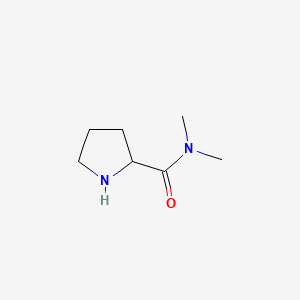

N,N-dimethylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLMAIJXIZOSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558433 | |

| Record name | N,N-Dimethylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433980-61-1 | |

| Record name | N,N-Dimethylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N,n Dimethylpyrrolidine 2 Carboxamide

Modern Synthetic Strategies for N,N-dimethylpyrrolidine-2-carboxamide Core Structure

The construction of the this compound scaffold, a derivative of the amino acid proline, leverages both classical and contemporary synthetic organic chemistry.

Direct Amidation and Peptide Coupling Approaches

The most direct route to this compound involves the formation of an amide bond between the carboxyl group of proline and dimethylamine. This transformation is commonly achieved using peptide coupling reagents, which are designed to facilitate amide bond formation while minimizing side reactions and racemization.

The general process involves the activation of the carboxylic acid moiety of a suitably N-protected proline, followed by nucleophilic attack by dimethylamine. A variety of coupling reagents have been developed, each with distinct advantages. uni-kiel.deuniurb.it

Common Peptide Coupling Reagents:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. peptide.com To suppress racemization and improve efficiency, they are often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. peptide.combachem.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are highly efficient. bachem.comsigmaaldrich.com PyAOP, an analogue of PyBOP, is particularly effective for coupling sterically hindered or N-methylated amino acids. peptide.comsigmaaldrich.com

Aminium/Uronium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents, known for rapid reaction times and low levels of epimerization. peptide.comsigmaaldrich.com

The choice of reagent and conditions can significantly impact the yield and purity of the final product. For instance, a one-pot amidation of proline can be achieved using thionyl chloride to first generate the acyl chloride in situ, which then reacts with an amine. nih.gov Another approach involves converting proline to pyrrolidine-2-carbonyl chloride using phosphorus pentachloride (PCl5) before reacting it with the desired amine. rroij.comresearchgate.net

| Coupling Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often require additives (e.g., HOBt) to minimize racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | High reactivity; PyAOP is effective for hindered couplings. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction rates, low racemization; HATU is particularly efficient due to anchimeric assistance. sigmaaldrich.com |

Catalytic Synthesis Routes Utilizing Transition Metals

Transition metal catalysis offers powerful and efficient pathways for constructing heterocyclic frameworks like pyrrolidine (B122466). nih.gov These methods often involve C-H activation, cyclization, or cross-coupling reactions to build the core structure. mdpi.com For instance, cobalt-catalyzed reductive coupling of nitriles and acrylamides can produce substituted pyrrolidinones, which are precursors to the desired carboxamide. organic-chemistry.org This process demonstrates excellent regioselectivity and involves the formation of a cobaltaazacyclopentene intermediate. organic-chemistry.org

Palladium-catalyzed reactions are also pivotal. For example, methods involving the oxidative cycloaddition of aromatic amides with alkynes, catalyzed by Nickel(II), can lead to related heterocyclic systems. nih.gov While not a direct synthesis of this compound, these strategies highlight the potential of transition metals to construct the fundamental pyrrolidine ring system from acyclic precursors. nih.gov

Chemo- and Regioselective Preparations of the Pyrrolidine-2-carboxamide (B126068) Framework

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple functional groups. For the pyrrolidine-2-carboxamide framework, this often involves multi-component reactions where the desired isomer is formed preferentially. The [3+2] cycloaddition reaction (Huisgen cycloaddition) is a prominent strategy for synthesizing highly functionalized pyrrolidines with excellent control over regioselectivity. mdpi.comresearchgate.net

For example, the reaction between isatins, α-amino acids (like proline), and nitroethenes can yield complex spiro[pyrrolidine-2,3′-oxindoles] in a highly chemo- and regioselective manner. mdpi.comresearchgate.net While the product is more complex than this compound, the underlying principles of controlling reactivity and orientation of reactants are directly applicable. The stability of key intermediates often dictates the final regiochemical outcome. mdpi.com Similarly, (1+4) annulation reactions offer an alternative, though less developed, route to pyrrolidines with high chemo- and diastereoselectivity. bohrium.com

Enantioselective Synthesis and Stereocontrol in this compound Derivatives

Since this compound is derived from proline, it is inherently chiral. The synthesis of its derivatives often requires precise control over stereochemistry, which can be achieved through various asymmetric strategies.

Chiral Auxiliaries and Asymmetric Catalysis in Pyrrolidine Ring Formation

When constructing the pyrrolidine ring from achiral or racemic starting materials, chiral auxiliaries and asymmetric catalysis are essential for inducing enantioselectivity. acs.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. researchgate.net For pyrrolidine synthesis, auxiliaries like tert-butylsulfinamide can be used to achieve high diastereoselectivity in key bond-forming steps. organic-chemistry.orgnih.gov For example, Oppolzer's chiral sultam can be employed in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with excellent control, achieving enantiomeric ratios as high as 98:2. acs.org After the desired stereocenter is set, the auxiliary can be cleanly removed. acs.orgacs.org

Asymmetric catalysis provides a more atom-economical approach. Transition metal catalysts paired with chiral ligands can facilitate a wide range of enantioselective transformations. For instance, rhodium(II) catalysts can be used for asymmetric C-H insertion of carbenes to generate C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Similarly, cobalt and nickel catalysts with chiral BOX ligands enable regio- and enantioselective hydroalkylation reactions of 3-pyrrolines to furnish chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org

| Method | Example | Typical Outcome |

|---|---|---|

| Chiral Auxiliary | Oppolzer's Camphorsultam | Used in 1,3-dipolar cycloadditions to achieve high diastereoselectivity and enantioselectivity (e.g., 98:2 er). acs.org |

| Chiral Auxiliary | tert-Butylsulfinamide | Enables asymmetric synthesis of chiral pyrrolidines via Tsuji-Trost allylation of N-tert-butanesulfinyl imines. organic-chemistry.orgnih.gov |

| Asymmetric Catalysis | Rhodium(II) Catalysts | Catalyzes asymmetric nitrene C–H insertion for the de novo synthesis of 2,5-disubstituted pyrrolidines. acs.org |

| Asymmetric Catalysis | Co/Ni Catalysts with BOX ligands | Allows for catalyst-tuned regio- and enantioselective hydroalkylation of pyrrolines. organic-chemistry.org |

Diastereoselective Approaches to Substituted N,N-dimethylpyrrolidine-2-carboxamides

When introducing new stereocenters into a molecule that is already chiral, such as a proline derivative, the goal is to control the diastereoselectivity of the reaction. This means controlling the relative stereochemistry of the new center with respect to the existing one.

Substrate-directed synthesis is a common strategy. For example, the existing stereocenter at C2 of the pyrrolidine ring can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Michael addition reactions are a powerful tool in this context. The addition of nucleophiles to α,β-unsaturated systems attached to the pyrrolidine scaffold can proceed with high diastereoselectivity, guided by the steric and electronic properties of the starting material. temple.edu

Furthermore, the choice of catalyst or reagent can influence the diastereomeric outcome. In aldol (B89426) reactions using proline-based catalysts, variations in solvent, temperature, and the use of Lewis acid additives can alter the syn:anti ratio of the products. researchgate.net This principle extends to the synthesis of substituted pyrrolidines, where reaction conditions can be tuned to favor the desired diastereomer. For instance, in the synthesis of 3,4-substituted pyrrolidines via 1,3-dipolar cycloaddition, lowering the reaction temperature has been shown to improve the diastereomeric and enantiomeric ratio of the product. acs.org

Derivatization and Functionalization of the this compound Scaffold

The this compound framework serves as a versatile scaffold in synthetic chemistry, offering multiple sites for chemical modification. These modifications are crucial for developing new chemical entities and for structure-activity relationship (SAR) studies. The primary points for derivatization include the pyrrolidine nitrogen, the carbon atoms of the pyrrolidine ring, and the carboxamide group.

Modifications on the Pyrrolidine Nitrogen and Ring System

The secondary amine within the pyrrolidine ring is a key handle for functionalization due to its nucleophilic character. lmu.delmu.de This allows for a variety of chemical transformations, including acylation and sulfonylation, to introduce diverse functional groups.

A common modification is N-acylation. For instance, the pyrrolidine nitrogen can be readily acetylated. In one synthetic approach, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives are treated with acetic anhydride (B1165640) in the presence of triethylamine (B128534) and dichloromethane (B109758) to yield the corresponding 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides. rroij.com This straightforward reaction highlights the accessibility of the nitrogen for creating new amide linkages.

Another significant modification is N-sulfonylation. Research has demonstrated the synthesis of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide. researchgate.net In this case, the pyrrolidine nitrogen is functionalized with a tosyl (p-toluenesulfonyl) group, a common modification in medicinal chemistry to alter physicochemical properties. researchgate.net This same study also presents an example of modification on the ring system itself, specifically the introduction of a methyl group at the C2 position adjacent to the carboxamide, indicating that the ring carbons can also be targets for substitution. researchgate.net

Table 1: Examples of Modifications on the Pyrrolidine Scaffold

| Modification Type | Position | Reagent(s) | Resulting Functional Group | Citation |

|---|---|---|---|---|

| N-Acylation | N1 | Acetic Anhydride, Triethylamine | Acetyl | rroij.com |

| N-Sulfonylation | N1 | p-Toluenesulfonyl chloride | Tosyl | researchgate.net |

| C-Alkylation | C2 | Not specified | Methyl | researchgate.net |

Substitutions at the Carboxamide Moiety and Their Synthetic Implications

Direct substitution on the tertiary N,N-dimethylamide group is chemically challenging due to the stability of the C-N bond. Therefore, modifications at the carboxamide moiety are typically achieved by synthesizing analogues using different primary or secondary amines during the initial amide bond formation. This approach allows for extensive variation of the substituents on the amide nitrogen.

A well-documented synthetic strategy involves activating the parent pyrrolidine-2-carboxylic acid to an acid chloride, which is then reacted with a diverse range of amines. rroij.comresearchgate.net For example, pyrrolidine-2-carbonyl chloride, synthesized from L-proline and phosphorous pentachloride, can be reacted with various substituted anilines in dry acetone (B3395972) to produce a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives. rroij.comresearchgate.net Variations are not limited to aryl amines; other alkylamines can be used, as demonstrated by the synthesis of the N,N-diethyl analog of the core scaffold. researchgate.net

The primary synthetic implication of this strategy is the ability to generate large libraries of related compounds for biological screening. By systematically varying the substituents on the carboxamide nitrogen, researchers can perform detailed SAR studies. This was effectively used in the development of novel anticonvulsant agents, where derivatives with 4-nitrophenyl and 4-chlorophenyl groups on the carboxamide showed significant activity. rroij.comresearchgate.net The carboxamide functionality itself is often crucial for biological activity, acting as a key hydrogen bond donor or acceptor in interactions with biological targets like enzymes or receptors. nih.govmdpi.com

Table 2: Synthesis of Carboxamide Analogues and Their Implications

| Starting Material | Amine Reactant | Resulting Carboxamide Derivative | Synthetic Implication | Citation |

|---|---|---|---|---|

| Pyrrolidine-2-carbonyl chloride | Substituted Anilines | N-(substituted phenyl) pyrrolidine-2-carboxamide | Library generation for SAR studies (e.g., anticonvulsants) | rroij.comresearchgate.net |

| Pyrrolidine-2-carboxylic acid | Diethylamine | N,N-diethylpyrrolidine-2-carboxamide | Exploration of alkyl substituent effects | researchgate.net |

Incorporation into Hybrid Molecules and Conjugates

The this compound scaffold is a valuable building block for constructing more complex, multi-functional molecules. Its inherent structural and chiral features are often integrated into larger molecular architectures to impart specific biological activities. The pyrrole-carboxamide motif is a recurring feature in numerous biologically active natural products and blockbuster drugs, including the antiviral agent sceptrin (B1680891) and the hypolipidemic drug atorvastatin. mdpi.comnih.gov

One advanced application is the synthesis of complex heterocyclic systems. A notable example is the solution-phase synthesis of a discovery library containing 178 unique tricyclic pyrrole-2-carboxamides. nih.gov This was achieved through a multi-step sequence involving Pauson-Khand, Stetter, and microwave-assisted Paal-Knorr reactions, demonstrating how the foundational pyrrolidine scaffold can be elaborated into architecturally complex molecules for drug discovery. nih.gov

Furthermore, the scaffold can be linked to other pharmacophores to create hybrid molecules with tailored biological targets. Research into inhibitors for the SARS-CoV-2 main protease (MPro) involved designing novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines where a terminal carboxamide fragment was identified as a critical component for binding to the enzyme's active site. nih.gov This illustrates a strategy where the pyrrolidine-carboxamide unit is conjugated to other heterocyclic systems to create potent and specific inhibitors. While not explicitly detailed for this compound itself, its properties make it a candidate for inclusion in larger bioconjugates, such as antibody-drug conjugates, where a stable linker and a specific binding motif are required.

Table 3: Integration of the Pyrrolidine-Carboxamide Scaffold into Complex Molecules

| Hybrid Molecule Class | Synthetic Strategy | Purpose / Application | Citation |

|---|---|---|---|

| Fused Tricyclic Systems | Multi-step sequence (Pauson-Khand, Stetter, Paal-Knorr) | Generation of a diverse discovery library for bioactivity screening | nih.gov |

| Fused Heterocyclic Inhibitors | Linkage of pyrrole-carboxamide to other pharmacophores | Development of targeted enzyme inhibitors (e.g., SARS-CoV-2 MPro) | nih.gov |

| Biologically Active Natural/Synthetic Products | Incorporation of the core motif | Basis for drugs with varied activities (antiviral, hypolipidemic) | mdpi.com |

Stereochemical Considerations and Conformational Analysis of N,n Dimethylpyrrolidine 2 Carboxamide

Influence of Chirality on the Biological Activity of N,N-dimethylpyrrolidine-2-carboxamide

The chirality of a molecule is a critical determinant of its biological activity, governing how it interacts with the chiral environment of a biological system, such as receptor binding sites or enzyme active sites. For this compound, the stereocenter at the C2 position of the pyrrolidine (B122466) ring dictates the spatial arrangement of its substituents, which in turn influences its pharmacological profile.

Enantiomeric Recognition in Biological Systems

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality leads to stereoselective interactions with chiral molecules, a phenomenon known as enantiomeric recognition. Generally, one enantiomer of a chiral drug will exhibit higher affinity and activity at a specific biological target compared to its mirror image. This is because the three-dimensional structure of the active site of a protein is configured to optimally accommodate one enantiomer over the other, much like a hand fitting into a glove.

While direct studies on the enantiomeric recognition of this compound are not extensively documented in publicly available literature, the principle of stereoselectivity is well-established for related compounds. For instance, studies on nature-inspired compounds have shown that stereochemistry can be the primary driver for potency and pharmacokinetic properties. mdpi.com It often affects transport systems, leading to a stereospecific uptake of drugs. mdpi.com For example, in the case of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, which suggests that their uptake is likely mediated by a stereoselective L-amino acid transport system. mdpi.com This highlights that the specific configuration of chiral centers is crucial for biological activity, a principle that can be extended to this compound.

Diastereomeric Effects on Pharmacological Profiles

When a chiral molecule has more than one stereocenter, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical and chemical properties and, consequently, can exhibit vastly different pharmacological profiles. Research on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, which share the substituted pyrrolidine core with this compound, provides a clear illustration of this principle.

In a study comparing the dopamine (B1211576) D2 receptor binding affinities of various stereoisomers, the absolute configuration at the 2-position of the pyrrolidine ring was found to be a critical factor. nih.gov For compounds with a 1-ethyl substituent, the (S)-enantiomer was more potent than the (R)-enantiomer. nih.gov However, as the length of the alkyl side chain at the 1-position increased (e.g., to n-hexyl), this stereospecificity was reversed, with the (R)-enantiomer becoming the more potent of the two. nih.gov This demonstrates that the interaction with the biological target is highly sensitive to the three-dimensional arrangement of the molecule, and that even small structural modifications can lead to significant changes in the preferred stereochemistry for optimal activity. These findings underscore the importance of considering all stereochemical aspects when designing and evaluating the pharmacological activity of derivatives of this compound.

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformational preferences are influenced by the substituents on the ring and the surrounding solvent environment. The puckering of the ring is typically described by two main conformations: the "endo" (or "down") pucker, where the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxamide group, and the "exo" (or "up") pucker, where the Cγ atom is displaced to the opposite side.

Computational studies on N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2), a close analog of this compound, have provided significant insights into its conformational behavior. nih.gov The presence of the N,N-dimethylamide group has a notable impact on the conformational landscape compared to its N-methylamide counterpart (Ac-Pro-NHMe). nih.gov Specifically, the intramolecular hydrogen bond that stabilizes certain conformations in Ac-Pro-NHMe is absent in Ac-Pro-NMe2 due to the lack of an amide hydrogen. nih.gov

The dominant conformation for Ac-Pro-NMe2, both in the gas phase and in various solvents, is a polyproline II-like structure, which is characterized by a trans configuration of the prolyl peptide bond. nih.gov The solvent environment can also influence the conformational equilibrium. For instance, in methanol, the population of the polyproline I structure, which has a cis prolyl peptide bond, is calculated to be higher than in water. nih.gov This suggests that the conformational dynamics of this compound are likely to be sensitive to the polarity of the solvent.

Below is an interactive data table summarizing the key conformational features of the pyrrolidine ring based on studies of proline analogs.

| Parameter | Description | Typical Values/Observations |

| Ring Pucker | Describes the deviation of the ring atoms from a planar arrangement. | The pyrrolidine ring typically adopts one of two major puckered conformations: Cγ-endo (down) or Cγ-exo (up). |

| Amide Bond | The orientation of the bond between the ring nitrogen and the carbonyl carbon of the preceding residue (in peptides) or an N-acyl group. | Can exist in either a cis or trans conformation. The trans conformation is generally more stable. |

| Solvent Effects | The influence of the solvent on the conformational equilibrium. | Increasing solvent polarity tends to favor more extended conformations like the polyproline II structure. nih.gov |

Spectroscopic and Computational Approaches to Conformational Elucidation

The determination of the conformational preferences of flexible molecules like this compound relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons, which can help to distinguish between different spatial arrangements of the molecule.

Coupling Constants (J-values): Vicinal coupling constants (³J) are dependent on the dihedral angle between adjacent C-H bonds and can be used to determine the puckering of the pyrrolidine ring.

Variable-temperature NMR studies can also be employed to investigate the dynamics of conformational exchange, such as the rotation around the amide C-N bond. researchgate.net

Computational Approaches:

Ab initio and Density Functional Theory (DFT) calculations are widely used to model the potential energy surface of a molecule and to predict the relative stabilities of its different conformers. nih.gov These methods can provide detailed information about the geometry, energy, and vibrational frequencies of the various low-energy structures.

By combining experimental NMR data with computational modeling, a comprehensive picture of the conformational landscape of this compound can be developed. For example, computational methods can be used to generate a set of plausible conformations, and then the predicted NMR parameters for these conformations can be compared with the experimental data to identify the most likely structures present in solution. This integrated approach allows for a more robust and detailed understanding of the molecule's three-dimensional structure and dynamics.

Below is an interactive data table summarizing the application of these methods.

| Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Provides information on through-bond and through-space atomic connectivity and distances in solution. | Determination of ring pucker, cis/trans isomerization of the amide bond, and overall molecular conformation. |

| Computational Modeling | Predicts the relative energies and geometries of different conformers. | Elucidation of the potential energy surface and identification of the most stable conformations. |

Biological and Pharmacological Investigations of N,n Dimethylpyrrolidine 2 Carboxamide Derivatives

In Vitro Pharmacological Characterization and Target Engagement Studies

The initial stages of drug discovery for N,N-dimethylpyrrolidine-2-carboxamide derivatives involve comprehensive in vitro testing to determine their interaction with biological targets and their effects on cellular functions.

Receptor Binding Affinity and Selectivity Profiling

Derivatives of the pyrrolidine-carboxamide scaffold have been synthesized and evaluated for their ability to bind to various receptors. These studies are crucial for identifying lead compounds and understanding their potential mechanisms of action.

One area of investigation has been the dopamine (B1211576) D(2)-like receptors. A series of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide analogs were assessed for their binding affinity. nih.gov Among these, compound 2k, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govnih.govcyclohepta[b]pyrrole-3-carboxamide, demonstrated a potent affinity for D(2)-like receptors. nih.gov In contrast, other analogs in the same series showed only moderate or no affinity. nih.gov

Another study focused on pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, which were evaluated for their binding to receptor tyrosine kinases. These compounds showed varying affinities for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). mdpi.com The binding mode analysis revealed that these derivatives form crucial hydrogen bonds with amino acid residues Glu917 and Cys919 in the ATP-binding site of VEGFR-2. mdpi.com

Additionally, the cannabinoid receptor 1 (CB1) has been a target of interest. Certain 7-azaindole-2-carboxamide derivatives, structural relatives of indole-2-carboxamides, were found to have lost their binding affinity for the CB1 receptor, a deviation from their indole (B1671886) counterparts. researchgate.net

Table 1: Receptor Binding Affinity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Benzo[g]indole-3-carboxamide analogs | Dopamine D(2)-like receptors | Compound 2k showed potent affinity. | nih.gov |

| Pyrrolidone-fused methylpyrroles | VEGFR-2, PDGFRβ | Compounds bind to the ATP-binding site, forming hydrogen bonds with Glu917 and Cys919. | mdpi.com |

| 7-Azaindole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Lost binding affinity compared to indole counterparts. | researchgate.net |

Enzyme Inhibition and Activation Assays

The pyrrolidine-carboxamide core is a prominent feature in various enzyme inhibitors, targeting a wide range of enzymes implicated in different diseases.

A novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Several of these compounds, specifically 7e, 7g, 7k, 7n, and 7o, displayed potent inhibitory activity against both enzymes, with IC₅₀ values for EGFR ranging from 87 to 107 nM and for CDK2 from 15 to 31 nM. nih.gov These compounds showed preferential inhibition of the CDK2 isoform over other CDKs. nih.gov

In the field of infectious diseases, pyrrolidine (B122466) carboxamides have been identified as a new class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov High-throughput screening led to the discovery of compounds with submicromolar IC₅₀ values against InhA. nih.gov

Other enzymatic targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of both enzymes, with some derivatives showing more potent AChE inhibition than the standard drug rivastigmine. nih.gov Furthermore, certain tetrahydroxylated pyrrolidines displaying an acetamido moiety have shown low micromolar inhibition of N-acetyl-D-glucosaminidases. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Enzyme(s) | IC₅₀ Values | Reference |

|---|---|---|---|

| Pyrrolidine-carboxamides (7e, 7g, 7k, 7n, 7o) | EGFR | 87 - 107 nM | nih.gov |

| CDK2 | 15 - 31 nM | nih.gov | |

| Pyrrolidine carboxamides (p20, p21, p24) | M. tuberculosis InhA | Submicromolar | nih.gov |

| N-Tridecyl/pentadecyl-hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | Most potent of series (IC₅₀ = 27.04–106.75 µM) | nih.gov |

| N-Alkyl-hydrazine-1-carboxamides (C5 to C7) | Butyrylcholinesterase (BuChE) | Optimal for inhibition (IC₅₀ = 58.01–277.48 µM) | nih.gov |

| Tetrahydroxylated pyrrolidines | N-acetyl-D-glucosaminidases | Low micromolar inhibition | nih.gov |

Cell-Based Functional Assays and Signal Transduction Studies

Cell-based assays provide a bridge between molecular target interaction and physiological response. Derivatives of this compound have been extensively evaluated for their effects on cell viability, proliferation, and signaling pathways.

In oncology research, numerous pyrrolidine-carboxamide derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), HT-29 (colon), K-562 (leukemia), and HepG2 (liver). nih.govresearchgate.netnih.gov For instance, compound 7g was identified as a particularly potent agent, with a mean IC₅₀ of 0.90 μM across four cancer cell lines, and was shown to be more effective than doxorubicin (B1662922) against A-549, MCF-7, and HT-29 cells. nih.gov These compounds often exert their effects by inducing apoptosis, a form of programmed cell death. nih.govresearchgate.net Mechanistic studies have shown that some derivatives can modulate key proteins in the apoptotic pathway, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. researchgate.net

In the context of angiogenesis, a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative significantly inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC₅₀ of 5.6 µg/mL. waocp.org

Table 3: Cell-Based Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Derivative | Cell Line(s) | Biological Effect | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine-carboxamide (7g) | A-549, MCF-7, HT-29, Panc-1 | Antiproliferation | Mean IC₅₀ = 0.90 μM | nih.gov |

| Indole-2-carboxamides (12, 14, 4) | K-562 (Leukemia) | Cytotoxicity | IC₅₀ = 0.33 µM, 0.61 µM, 0.61 µM respectively | nih.gov |

| Indole-2-carboxamide (10) | HCT-116 (Colon) | Cytotoxicity | IC₅₀ = 1.01 µM with high selectivity | nih.gov |

| 5-bromo-indole-2-carboxamide | HUVEC | Anti-proliferation | IC₅₀ = 5.6 µg/mL | waocp.org |

| Phenethyl derivatives (15, 19) | Cancer cell lines | Apoptosis Induction | Increased caspase-8/9, increased Bax, decreased Bcl-2 | researchgate.net |

In Vivo Efficacy and Proof-of-Concept Studies of this compound Analogs

Following promising in vitro results, select analogs are advanced to in vivo studies to assess their efficacy and establish proof-of-concept in preclinical models of disease.

Preclinical Disease Models and Therapeutic Outcomes

Pyrrolidine-carboxamide derivatives have been tested in various animal models, demonstrating potential therapeutic benefits.

In neuroscience, a derivative with high affinity for D(2)-like receptors was tested in rats. nih.gov The compound successfully reduced amphetamine-induced hyperactivity, an effect predictive of antipsychotic activity, without causing catalepsy, which is often associated with extrapyramidal side effects in humans. nih.gov For epilepsy, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were evaluated in the maximal electroshock seizure (MES) test in mice. researchgate.netrroij.com Compounds with 4-chlorophenyl and 4-nitrophenyl substitutions were found to be the most active in the series, providing protection against seizures. rroij.com

In the context of infectious diseases, two hydroxyethylamine (HEA) compounds containing a pyrrolidine moiety were studied in mice infected with P. berghei NK65, where they produced a significant reduction in the parasite load. rsc.org Another pyrrole-2-carboxamide derivative, developed as an MmpL3 inhibitor, showed good in vivo efficacy in a model of drug-resistant tuberculosis. nih.gov

For inflammation, certain N-substituted pyrrolidine-2,5-dione derivatives were investigated in a carrageenan-induced paw edema model in rats, confirming their anti-inflammatory potential in vivo. ebi.ac.uk

Evaluation of Specific Biological Responses (e.g., Antiplasmodial, Antioxidant, Anticancer)

The broad therapeutic potential of this chemical class is underscored by the diverse biological activities observed in both in vitro and in vivo settings.

Anticancer Activity: The antiproliferative effects seen in cell-based assays have been a major focus. Derivatives have been designed as inhibitors of key cancer-related targets like EGFR, CDK2, and VEGFR-2, leading to cytotoxic and apoptotic effects in a wide range of cancer cell lines. nih.govmdpi.comnih.gov For example, a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide significantly inhibited the proliferation of the A549 lung cancer cell line with an IC₅₀ of 14.4 µg/mL. waocp.org

Antiplasmodial Activity: Several studies have highlighted the promise of sulphonamide pyrrolidine carboxamide derivatives as antimalarial agents. nih.govresearchgate.netplos.org A series of these compounds were synthesized and tested against Plasmodium falciparum, with sixteen derivatives showing lethal effects at single-digit micromolar concentrations (IC₅₀ = 2.40–8.30 μM). nih.gov In vivo studies confirmed this potential, with certain compounds reducing liver-stage infection and parasite load in mice infected with P. berghei. rsc.org

Antioxidant Activity: A number of pyrrolidine-carboxamide derivatives have also been evaluated for their ability to scavenge free radicals. nih.govplos.org Sulphonamide pyrolidine carboxamides and benzofuran-2-carboxamide (B1298429) derivatives have demonstrated notable antioxidant properties in assays such as the DPPH radical scavenging test. nih.govresearchgate.net For instance, compound 10o from a sulphonamide series and compound 1j from a benzofuran (B130515) series showed significant radical scavenging and inhibition of lipid peroxidation. nih.govresearchgate.net

Elucidation of Mechanism of Action at the Molecular and Cellular Levels

The investigation into how derivatives based on the pyrrolidine carboxamide scaffold exert their biological effects involves detailed studies at the molecular and cellular levels. This includes identifying the specific proteins they interact with and understanding the nature of these interactions.

Research into analogues of the this compound scaffold has identified several distinct molecular targets, highlighting the versatility of this chemical structure in interacting with various biological pathways.

Plasmodium falciparum N-myristoyltransferase (PfNMT): Sulphonamide pyrrolidine carboxamide derivatives have been investigated as potential antiplasmodial agents. Molecular docking studies have identified the enzyme P. falciparum N-myristoyltransferase (PfNMT) as a key molecular target. nih.gov This enzyme is crucial for the survival of the malaria parasite, as it catalyzes the attachment of myristate to numerous proteins required for membrane anchoring and signal transduction. Inhibition of PfNMT disrupts these essential processes, leading to parasite death. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3): In the search for new treatments for tuberculosis, pyrrole-2-carboxamide derivatives were designed as inhibitors of MmpL3. nih.gov MmpL3 is an essential transporter protein in mycobacteria responsible for exporting mycolic acids, which are fundamental components of the mycobacterial cell wall. By inhibiting MmpL3, these compounds disrupt cell wall biosynthesis, demonstrating potent anti-TB activity. nih.gov

Lysine-Specific Demethylase 1 (LSD1): A series of thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as potent reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.govrsc.org LSD1 is an enzyme that is overexpressed in many types of cancer and plays a critical role in transcriptional regulation through histone demethylation. Inhibition of LSD1 has emerged as a promising strategy for cancer therapy. rsc.org

GABA(A) Receptors: In the field of neuroscience, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for anticonvulsant activity. researchgate.net While the precise target was not fully elucidated, the activity profile suggests a potential interaction with pathways involving GABA(A) receptors, which are the primary targets for many anticonvulsant drugs. researchgate.net

Understanding the specific interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. For pyrrolidine carboxamide analogues, molecular docking and simulation studies have provided significant insights into these binding events.

For thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1, docking studies revealed that the amino acid residue Asn535 plays a critical role in stabilizing the inhibitor within the active site. nih.govrsc.org Similarly, the binding of pyrrole-2-carboxamide inhibitors to MmpL3 occurs within a proton-translocation channel, involving interactions with hydrophobic pockets (S3, S5) and a hydrophilic pocket (S4). Within the S4 pocket, crucial interactions with an Asp-Tyr amino acid pair have been noted. nih.gov

In the case of sulphonamide pyrrolidine carboxamide derivatives targeting PfNMT, molecular docking was used to predict the binding affinities and poses of the compounds within the enzyme's active site, allowing for a comparison with known reference ligands. nih.gov These studies typically reveal key interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces that are responsible for the ligand's affinity and specificity. researchgate.netnih.gov

While these examples primarily describe orthosteric interactions (binding at the primary active site), the concept of allosteric modulation is a critical aspect of pharmacology. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's function. nih.gov For instance, studies on G protein-coupled receptors (GPCRs) like the cannabinoid CB2 receptor and free fatty acid receptor 2 have shown how allosteric modulators can bind to lipid-facing pockets or disrupt activation switches to modulate receptor signaling. cnr.itqub.ac.uk Although specific allosteric modulation by this compound derivatives is not yet documented, this remains a potential mechanism of action for future derivatives. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. This involves systematically modifying the chemical structure and evaluating how these changes affect biological activity.

Systematic modification of the pyrrolidine carboxamide scaffold has led to significant improvements in biological activity across different therapeutic areas.

For antiplasmodial sulphonamide pyrrolidine carboxamide derivatives, a library of 32 new compounds was synthesized to explore the SAR. nih.gov The study involved modifying the sulphonamide group and the carboxamide moiety. The results showed that specific substitutions on the phenyl ring of the sulphonamide and on the terminal amide led to a range of activities against P. falciparum. Compound 10o emerged as the most active, with a binding affinity for PfNMT comparable to a known reference inhibitor. nih.gov

The table below presents a selection of these derivatives and their antiplasmodial activity (IC₅₀).

| Compound | Substitution Pattern | Antiplasmodial Activity (IC₅₀ in µM) |

|---|---|---|

| 10b | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 2.40 |

| 10c | N-(1-(3-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 3.40 |

| 10d | N-(1-(2-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 4.40 |

| 10j | N-(1-(3-chloro-4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 4.30 |

| 10o | N-(1-(4-iodophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 2.60 |

In the development of MmpL3 inhibitors, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole (B145914) ring was beneficial for anti-TB activity. Furthermore, introducing bulky substituents on the carboxamide moiety greatly improved potency. nih.gov For pyrrolidine pentamine derivatives targeting the aminoglycoside 6'-N-acetyltransferase type Ib enzyme, alterations at the R1 position, specifically changing the S-phenyl moiety or its distance from the scaffold, led to a reduction in inhibitory activity, demonstrating the critical nature of this specific functionality. nih.gov These findings underscore how targeted structural modifications can fine-tune the biological effects of a chemical scaffold. mdpi.com

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. These models are powerful tools for rational drug design and virtual screening.

The design of the potent pyrrole-2-carboxamide inhibitors of MmpL3 was guided by a structure-guided strategy that included the use of a pharmacophore model. nih.gov This model was developed based on the crystal structure of MmpL3 complexed with known inhibitors. By identifying the key interaction points within the MmpL3 binding channel, researchers could rationally design new compounds with a pyrrole-2-carboxamide core that fit the pharmacophore requirements, leading to the synthesis of highly active molecules. nih.gov Similarly, pharmacophore models have been developed for other targets, such as MMP-9 inhibitors, to guide the discovery of new chemical entities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These predictive models can then be used to estimate the activity of newly designed molecules before their synthesis.

A 3D-QSAR study was conducted on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. nih.govrsc.org The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

The CoMFA model yielded a cross-validated q² value of 0.783 and a non-cross-validated r² value of 0.944.

The CoMSIA model produced a q² of 0.728 and an r² of 0.982.

These high statistical values indicate that the models have strong predictive capabilities. rsc.org The contour maps generated from these models provided insights into how steric and electrostatic fields around the molecules influence their inhibitory activity, guiding the design of novel inhibitors with enhanced potency. nih.gov

In addition, 2D-QSAR analyses have been performed on other related scaffolds. One study focused on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), using statistical methods like multiple linear regression to correlate structural descriptors with activity. imist.ma Another 2D-QSAR study on 4-(anilino) pyrrole-2-carboxamides as androgen antagonists also successfully developed a statistically validated predictive model. researchgate.net

Medicinal Chemistry and Drug Discovery Applications of N,n Dimethylpyrrolidine 2 Carboxamide

N,N-dimethylpyrrolidine-2-carboxamide as a Lead Compound in Drug Discovery Initiatives

The pyrrolidine-2-carboxamide (B126068) scaffold, the core structure of this compound, serves as a crucial starting point, or "lead compound," in numerous drug discovery initiatives. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyrrolidine (B122466) ring is considered a "privileged scaffold" because of its structural versatility and its capacity to interact with a wide range of biological targets. nih.govnih.gov Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors. nih.gov

The carboxamide group further enhances the drug-like properties of the scaffold, offering opportunities for hydrogen bonding, which can improve target affinity and pharmacokinetic characteristics. nih.gov Researchers have utilized the pyrrolidine-2-carboxamide core to synthesize series of derivatives for various therapeutic applications, including anticonvulsant and anticancer agents. nih.govresearchgate.net For instance, N-arylation has been employed to introduce diversity into prolinamides, which are closely related to pyrrolidine-2-carboxamides, leading to anticancer agents with improved potencies. researchgate.net The inherent properties of the pyrrolidine-2-carboxamide structure make it an attractive and versatile foundation for the design and development of new therapeutic agents. nih.gov

Lead Optimization Strategies Applied to Pyrrolidine-2-carboxamide Scaffolds

Once an initial "hit" compound containing the pyrrolidine-2-carboxamide scaffold is identified, it undergoes a rigorous process of lead optimization. This stage aims to chemically modify the lead structure to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable ones. wikipedia.org The ultimate goal is to develop a drug candidate with the best possible balance of efficacy, pharmacokinetics, and safety. upmbiomedicals.com

The journey from an initial screening hit to a viable lead compound is a critical phase in drug discovery known as hit-to-lead (H2L). wikipedia.org This process begins after high-throughput screening (HTS) identifies initial hits. upmbiomedicals.com These hits, which may have binding affinities in the micromolar range, are then subjected to limited optimization to improve their potency, often by several orders of magnitude into the nanomolar range. wikipedia.org

A key strategy in this phase is the systematic evaluation and prioritization of compounds. upmbiomedicals.com Hits are often grouped based on their structural similarities and then ranked according to their potency, target affinity, and ligand efficiency. upmbiomedicals.com Modern approaches frequently involve the creation of a virtual library of potential analogues based on the initial hit scaffold. acs.orgchemrxiv.org For example, researchers might enumerate a virtual library of hundreds or thousands of molecules based on a specific chemical reaction, such as an amide coupling to the pyrrolidine core. acs.org These virtual compounds are then computationally assessed, or "docked," into the biological target's binding site to predict their interaction and prioritize a smaller, more promising set of molecules for actual chemical synthesis and biological testing. acs.org

Key strategies include:

Structure-Activity Relationship (SAR) Studies : This involves synthesizing a series of related compounds by systematically modifying different parts of the lead molecule and assessing how these changes affect its biological activity. nih.govnih.gov For the pyrrolidine-2-carboxamide scaffold, this could involve altering the substituents on the pyrrolidine ring or on the carboxamide nitrogen. nih.gov

Scaffold Hopping and Side-Chain Decoration : These techniques involve making more significant structural changes. arxiv.org Scaffold hopping replaces the core pyrrolidine structure with a different one that maintains a similar 3D arrangement of key binding groups. arxiv.org Side-chain decoration, a more common approach, retains the privileged pyrrolidine-carboxamide scaffold while modifying its peripheral side chains to improve interactions with the target. arxiv.org

Conformational Constraint : Introducing rigidity into a flexible molecule, for instance through cyclization, can increase its binding affinity by reducing the entropic penalty upon binding to a target. researchgate.net This can also enhance metabolic stability and selectivity. researchgate.net

Improving ADME Properties : A potent compound is not a useful drug if it cannot reach its target in the body. Therefore, optimization also focuses on physicochemical properties like lipophilicity and solubility. mdpi.com Computational tools are often used to predict the ADME profile of designed analogues, helping to guide the synthesis of compounds with a higher probability of success in later development stages. mdpi.com

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern lead optimization, significantly accelerating the process. nih.govmdpi.com By using computational methods, researchers can design and evaluate potential drug candidates in silico before committing resources to their synthesis. nih.gov

Common computational techniques include:

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com It is used to screen virtual libraries, prioritize compounds, and understand the structural basis of a compound's activity, which in turn guides the design of new analogues with improved binding. nih.govacs.org

Virtual Screening : This involves computationally screening large libraries of compounds against a target structure to identify those that are most likely to bind. nih.govnih.gov This allows researchers to focus their synthetic efforts on the most promising candidates. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of a compound and its target protein over time, providing a more dynamic and accurate picture of the binding interactions compared to static docking. mdpi.com

Machine Learning and AI : More recently, deep learning and other AI-based methods are being used to predict reaction outcomes, generate novel molecular structures with desired properties, and accelerate the design-test-learn cycle. chemrxiv.orgarxiv.org These advanced models can analyze vast datasets to identify complex patterns and guide the optimization process more efficiently. chemrxiv.org

Therapeutic Areas and Disease Indications under Investigation for this compound Derivatives

Derivatives built upon the pyrrolidine-2-carboxamide scaffold have been investigated for a range of therapeutic applications, with a significant focus on oncology. nih.govresearchgate.net

The versatility of the pyrrolidine-2-carboxamide scaffold has made it a valuable platform for the development of novel anticancer agents. nih.govnih.govresearchgate.net Researchers have successfully designed derivatives that target key proteins involved in cancer cell growth and survival. nih.govresearchgate.net

One major area of focus has been the development of kinase inhibitors. For example, a novel series of pyrrolidine-carboxamide derivatives was designed to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two proteins often dysregulated in cancer. nih.gov Several of these compounds demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer. researchgate.netnih.gov Compound 7g from this series was particularly notable, showing a mean IC₅₀ value of 0.90 µM across the tested cell lines, which was more potent than the standard chemotherapy drug doxorubicin (B1662922). nih.gov

In another study targeting hepatocellular carcinoma (HCC), a series of pyrrolidine aryl carboxamide derivatives were synthesized as analogues of the investigational anticancer agent OSU-2S. nih.gov One compound, 10m , showed anticancer potency comparable to OSU-2S and was found to be approximately two times more potent than the approved HCC drug Sorafenib. nih.gov

The indole-2-carboxamide scaffold, which shares the core carboxamide feature, has also yielded potent anticancer compounds. Derivatives have shown significant activity against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolidine-Carboxamide Derivatives in Oncology

| Compound | Target(s) | Cancer Cell Line(s) | Reported Potency (IC₅₀) | Source(s) |

|---|---|---|---|---|

| 7e, 7g, 7k, 7n, 7o | EGFR, CDK2 | A-549, MCF-7, Panc-1, HT-29 | 7g : Mean IC₅₀ = 0.90 µM | researchgate.netnih.gov |

| 10m | Not specified (analogue of OSU-2S) | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | nih.gov |

| 12 | Not specified | K-562 (Leukemia) | 0.33 µM | nih.gov |

| 14 | Not specified | K-562 (Leukemia) | 0.61 µM | nih.gov |

| 4 | Not specified | K-562 (Leukemia) | 0.61 µM | nih.gov |

| 10 | Not specified | HCT-116 (Colon Cancer) | 1.01 µM | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name/Identifier |

|---|

| This compound |

| Doxorubicin |

| Sorafenib |

| OSU-2S |

| Compound 7g |

| Compound 10m |

| Compound 12 |

| Compound 14 |

| Compound 4 |

| Compound 10 |

| Compound 7e |

| Compound 7k |

| Compound 7n |

Infectious Diseases (e.g., Malaria, Tuberculosis)

The pyrrolidine carboxamide scaffold is a key feature in the development of novel agents against infectious diseases, particularly malaria and tuberculosis.

Malaria: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery of new antimalarial drugs. nih.govplos.org Carboxamide-bearing compounds have demonstrated significant lethal effects on P. falciparum. nih.gov Research into sulphonamide pyrrolidine carboxamide derivatives has identified several compounds with potent antiplasmodial activity. nih.govplos.org In one study, a series of new sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial capabilities. plos.org Sixteen of these new derivatives were effective against the parasite at single-digit micromolar concentrations (IC50 = 2.40–8.30 μM). plos.org

Further research into 4-aryl-N-benzylpyrrolidine-3-carboxamides and their reversed amide homologs, 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, has identified potent inhibitors of P. falciparum. researchgate.net One lead compound from the acetamide (B32628) series, (-)-32a (CWHM-1552), showed an in vitro IC50 of 51 nM and demonstrated good oral efficacy in a mouse model of malaria. researchgate.net

Tuberculosis: The global spread of multidrug-resistant Mycobacterium tuberculosis presents a significant challenge to public health. nih.gov Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from M. tuberculosis, which is a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov High-throughput screening led to the discovery of these compounds as effective InhA inhibitors. nih.gov

In a related line of research, N-phenyl-2,5-dimethylpyrrole derivatives, which can be considered related structures, have been synthesized and evaluated against susceptible and drug-resistant mycobacterial strains. nih.gov One compound, bearing a cyclohexylmethylene side chain, demonstrated high potency against M. tuberculosis, including multidrug-resistant strains, at submicromolar concentrations. nih.gov This compound also showed low toxicity and was effective against intracellular mycobacteria. nih.gov

Interactive Table: Anti-Infective Activity of Pyrrolidine Carboxamide Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Sulphonamide Pyrrolidine Carboxamides | Plasmodium falciparum | Sixteen derivatives showed IC50 values between 2.40–8.30 μM. | plos.org |

| 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides | Plasmodium falciparum | Lead compound (-)-32a (CWHM-1552) had an in vitro IC50 of 51 nM and good oral efficacy in a murine model. | researchgate.net |

| Pyrrolidine Carboxamides | Mycobacterium tuberculosis | Identified as a novel class of potent InhA inhibitors through high-throughput screening. | nih.gov |

| N-phenyl-2,5-dimethylpyrroles | Mycobacterium tuberculosis (including MDR strains) | A derivative with a cyclohexylmethylene side chain showed high potency at submicromolar concentrations. | nih.gov |

Neurological and Psychiatric Disorders (e.g., Vasopressin Receptor Antagonism)

The V2 receptors, in particular, are a target for inducing aquaresis (the excretion of water without electrolytes), which is beneficial in treating euvolemic and hypervolemic hyponatremia. nih.gov Research into nonpeptide substituted spirobenzazepines, which incorporate a pyrrolidine moiety as part of a more complex ring system, has led to the identification of potent dual V1a and V2 vasopressin receptor antagonists.

Drugs that act as direct antagonists at the vasopressin V2 receptor can upregulate aquaporin-2 (AQP2), leading to increased water excretion. nih.gov Some medications, including certain antidepressants and anticonvulsants, can cause hyponatremia by acting on the V2R. nih.gov The development of specific V2R antagonists is a therapeutic strategy to counteract these effects.

Other Emerging Therapeutic Potentials (e.g., Antioxidant, Anti-inflammatory)

The pyrrolidine carboxamide scaffold is also being explored for its antioxidant and anti-inflammatory properties.

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage. du.ac.ir Studies on various pyrrolidin-2-one derivatives have shown that many of these compounds possess potent or moderate antioxidant activity, as determined by their ability to scavenge free radicals. researchgate.net In one study, a series of pyrrolidin-2-one derivatives were synthesized, and their free radical scavenging ability was assessed, with most of the synthesized compounds demonstrating antioxidant potential. researchgate.net Similarly, new sulphonamide pyrrolidine carboxamide derivatives have been shown to possess antioxidant capabilities in addition to their antiplasmodial effects. nih.govplos.org Several of these compounds scavenged DPPH radicals at low IC50 values. plos.org

Anti-inflammatory Activity: Inflammation is a key process in many chronic diseases. mdpi.com The carboxamide nucleus is known to be a pharmacophore with potential anti-inflammatory activity. researchgate.net Research on N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues, which contain a carboxamide group, has shown that these compounds are active anti-inflammatory agents. nih.gov Their effects in animal models of inflammation were comparable to the reference drug piroxicam. nih.gov Another study on a pivalate-based Michael product containing a pyrrolidine ring, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory potential against COX-1, COX-2, and 5-LOX enzymes, which are key mediators of inflammation. mdpi.com

Interactive Table: Antioxidant and Anti-inflammatory Potential of Pyrrolidine Derivatives

| Compound Class | Therapeutic Potential | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives | Antioxidant | Most synthesized compounds showed potent or moderate free radical scavenging activity. | researchgate.net |

| Sulphonamide Pyrrolidine Carboxamides | Antioxidant | Compounds scavenged DPPH radicals with low IC50 values. | plos.org |

| N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides | Anti-inflammatory | Active in rat paw edema and peritonitis tests, comparable to piroxicam. | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Anti-inflammatory | Showed in vitro inhibition of COX-1, COX-2, and 5-LOX enzymes. | mdpi.com |

Academic and Industrial Contributions to the Patent Landscape of Pyrrolidine Carboxamides

The therapeutic potential of pyrrolidine carboxamides has led to significant patent activity from both academic and industrial sectors. These patents cover a wide range of derivatives and their applications in treating various diseases.

An example of industrial contribution is a patent assigned to Novartis AG for pyrrolidine-1,2-dicarboxamide derivatives. google.com This patent highlights the interest of major pharmaceutical companies in this class of compounds for developing new treatments. Another patent, for N-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives with antagonist activity towards TRPV1 receptors, involves Sanofi-Aventis, further underscoring the industrial interest in this scaffold for pain and inflammation-related targets. google.com

The inventors listed on these patents often have affiliations with both industrial research and development departments and academic institutions, indicating a collaborative landscape in the exploration of pyrrolidine carboxamide derivatives. The breadth of these patents suggests a robust pipeline of research and development aimed at harnessing the therapeutic potential of this versatile chemical scaffold.

Computational Chemistry and Molecular Modeling Studies of N,n Dimethylpyrrolidine 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of ligands within the active site of a protein, which is crucial for structure-based drug design. For pyrrolidine (B122466) carboxamides, molecular docking studies have been pivotal in elucidating their interactions with various biological targets.

Research on pyrrolidine carboxamide analogs has demonstrated their potential as inhibitors of several enzymes. For instance, docking studies of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues with the active site of sterol 14α-demethylase, a key enzyme in fungi, revealed a highly spontaneous binding ability. nih.gov These studies suggested that the compounds inhibit the enzyme by binding in the access channel, away from the catalytic heme iron, which could mitigate certain side effects associated with existing antifungal agents. nih.gov

In the context of antibacterial drug discovery, pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. acs.org Molecular docking, in conjunction with high-throughput screening, was instrumental in identifying this novel class of inhibitors. Subsequent crystallographic studies of the InhA-inhibitor complexes validated the binding modes predicted by docking simulations. acs.org

Furthermore, docking simulations of N-substituted pyrrolidine-2,5-dione derivatives, which share a structural similarity with the pyrrolidine carboxamide core, have been used to rationalize their selective inhibition of cyclooxygenase-2 (COX-2). ebi.ac.uk These simulations revealed that the selective inhibitors form significant interactions with amino acid residues located in a secondary pocket of the COX-2 enzyme. ebi.ac.uk

A common theme emerging from these studies is the importance of the carboxamide moiety in forming key hydrogen bond interactions with protein residues. The pyrrolidine ring often occupies a hydrophobic pocket, while various substituents on the ring and the carboxamide nitrogen can be modified to enhance potency and selectivity. The table below summarizes the findings from various molecular docking studies on pyrrolidine carboxamide analogs.

| Target Enzyme | Key Interactions | Docking Software/Method | Reference |

| Sterol 14α-demethylase | Binding in the access channel | Not Specified | nih.gov |

| InhA (Enoyl Acyl Carrier Protein Reductase) | Not Specified | Not Specified | acs.org |

| Dipeptidyl peptidase-IV (DPP-4) | Hydrogen bonding | Not Specified | nih.gov |

| Papain-like protease (PLpro) of SARS-CoV-2 | Hydrogen bonding with Asp165 and Glu168; Pi-cation stacking with Tyr269, Tyr265, and Arg167 | Not Specified | nih.gov |

| Histone Lysine Specific Demethylase 1 (LSD1) | Interaction with Asn535 | Not Specified | rsc.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the kinetics of ligand binding and unbinding.

MD simulations have been employed to study the binding of pyrrolidine carboxamide derivatives to their target proteins. For instance, in the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on the most promising newly designed compounds to explore their possible binding modes. rsc.org These simulations helped to confirm the stability of the ligand-protein complex and highlighted the crucial role of specific residues, such as Asn535, in stabilizing the inhibitor. rsc.org

In another study focusing on SARS-CoV-2 main protease inhibitors, MD simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations were used to estimate the binding free energies of hit compounds. researchgate.net Such calculations provide a more quantitative measure of binding affinity than docking scores alone. The results indicated that certain hit compounds formed stable complexes with the protease. researchgate.net

The general workflow for these studies often involves taking the best-docked poses of the ligands and subjecting them to MD simulations in a simulated physiological environment. The stability of the complex is then analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains in its binding pocket and that the complex is conformationally stable.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). chemrxiv.org These properties are fundamental to understanding a molecule's reactivity and its ability to interact with a biological target.

For (S)-N,N-dimethylpyrrolidine-2-carboxamide, reactivity parameters have been experimentally determined and are available in databases. lmu.delmu.de These parameters, such as the N and sN parameters in Mayr's database, quantify the nucleophilicity of the compound. lmu.delmu.de

DFT calculations have been used to study the electronic properties of related pyrrolidine derivatives. For example, in a study of novel Keap1 antagonists designed to enhance neuroprotection, DFT at the B3LYP/6-31G(d,p) level of theory was used to optimize the geometry of the ligands and compute their electronic properties. chemrxiv.org The energy gap between the HOMO and LUMO (ΔE) is a key parameter obtained from these calculations, which relates to the chemical reactivity and kinetic stability of the molecule. chemrxiv.org A smaller energy gap generally implies higher reactivity.

In a study of a sulfonamide-Schiff base derivative, quantum chemical calculations were used to predict and interpret its spectroscopic data (NMR and IR) and to analyze its reactivity through Fukui functions. nih.gov Fukui functions help to identify the most probable sites for nucleophilic, electrophilic, and radical attack within a molecule. nih.gov

The following table presents some of the calculated electronic properties for N,N-dimethylpyrrolidine-2-carboxamide and related compounds.

| Compound | Property | Value | Method/Reference |

| (S)-N,N-dimethylpyrrolidine-2-carboxamide | N Parameter | 17.61 | lmu.de |

| (S)-N,N-dimethylpyrrolidine-2-carboxamide | sN Parameter | 0.67 | lmu.de |

| Resveratrol-4 (Keap1 antagonist) | ΔE (HOMO-LUMO gap) | 4.24497 eV | chemrxiv.org |

De Novo Design Approaches and Virtual Screening for Novel Pyrrolidine Carboxamide Analogs

De novo design and virtual screening are powerful computational strategies for discovering novel molecules with desired biological activities. De novo design involves the creation of new molecular structures from scratch, often guided by the structure of the target's binding site. youtube.com Virtual screening, on the other hand, involves the computational filtering of large libraries of existing compounds to identify those that are most likely to bind to a target. youtube.com

Several studies have successfully applied these techniques to discover and optimize pyrrolidine carboxamide-based inhibitors. In one notable study, a comparative molecular field analysis (CoMFA) model was developed for a series of pyrrolidine carboxamides that inhibit the enoyl acyl carrier protein reductase (EACP reductase) from Mycobacterium tuberculosis. nih.gov The CoMFA model, which provides a 3D quantitative structure-activity relationship (QSAR), was then used to guide the de novo design of new analogs using the LeapFrog program. nih.gov This approach led to the proposal of 13 new pyrrolidine carboxamide analogs with predicted activities better than the already reported compounds. nih.gov

Virtual screening has also been employed to identify novel pyrrolidine derivatives. For example, in the search for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a combination of 3D-QSAR modeling and molecular docking was used to screen for potent candidates. nih.gov Similarly, a structure-based 3D pharmacophore approach was used for the virtual screening of a large compound database to identify small-molecule inhibitors of the SARS-CoV-2 main protease. researchgate.net

The general process for these studies involves:

Building a predictive model (e.g., QSAR, pharmacophore) based on known active compounds.

Using this model to screen a virtual library of compounds or to guide the de novo design of new molecules.

Ranking the hits based on their predicted activity and other properties (e.g., drug-likeness).

Subjecting the most promising candidates to further computational analysis, such as molecular dynamics simulations, and ultimately, experimental validation.

These computational approaches have proven to be highly effective in accelerating the discovery of novel and potent pyrrolidine carboxamide analogs for various therapeutic targets.

Metabolism and Pharmacokinetic Research on N,n Dimethylpyrrolidine 2 Carboxamide Analogs

In Vivo Metabolic Fate and Identification of Metabolites

In vivo studies are essential to confirm the metabolic pathways identified in vitro and to discover metabolites that may only be formed in a whole-organism setting. These studies often involve the analysis of urine, feces, and plasma samples following administration of the compound to animal models.

For desmethylmoramide (B154622) (DMM), the analysis of rat urine after administration revealed five metabolites resulting from pyrrolidine (B122466) ring or morpholine (B109124) ring hydroxylation, and combinations thereof. nih.gov An N',N-bisdesalkyl metabolite was also identified. nih.gov Notably, the hydroxy and dihydroxy metabolites were the most abundant excretion products, while the parent compound was barely detectable, suggesting these metabolites are key screening targets. nih.gov

In studies of other N-acylethanolamines, it has been shown that metabolic pathways can be quite diverse. nih.gov For instance, the metabolism of new fentanyl analogs, which share some structural similarities with carboxamides, involves reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, followed by phase II conjugation with glucuronic acid or sulfate (B86663). nih.gov Similarly, studies on neobavaisoflavone (B1678162) in rats identified 28 metabolites in plasma, 43 in urine, and 18 in feces, indicating extensive metabolism. mdpi.com

Table 2: Identified In Vivo Metabolites of N,N-dimethylpyrrolidine-2-carboxamide Analogs and Related Compounds

| Compound | Species | Matrix | Major Metabolites | Reference |

|---|---|---|---|---|

| Desmethylmoramide (DMM) | Rat | Urine | Pyrrolidine ring hydroxy metabolites, Morpholine ring hydroxy metabolites, Dihydroxy metabolites, N',N-bisdesalkyl metabolite | nih.gov |

| Fentanyl Analogs | Various | Blood, Urine | Hydrolysis products, Hydroxylated metabolites, N- and O-dealkylated metabolites, Glucuronide and sulfate conjugates | nih.gov |

| Neobavaisoflavone | Rat | Plasma, Urine, Feces | 28 metabolites in plasma, 43 in urine, 18 in feces, indicating extensive biotransformation. | mdpi.com |

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govpensoft.net Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

Research on quinoline (B57606) carboxamide (QCA) analogs has shown that CYP3A4 is a key enzyme in their metabolism. nih.gov The study demonstrated that the rates of different metabolic transformations mediated by CYP3A4 were, in order of prevalence: N-demethylation > benzylic hydroxylation > O-demethylation > aromatic hydroxylation. nih.gov This indicates that the N,N-dimethyl moiety of this compound would likely be a primary site for CYP-mediated metabolism.